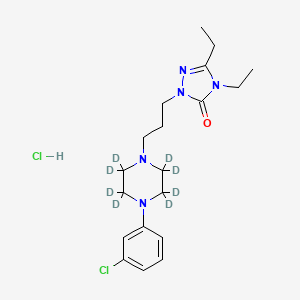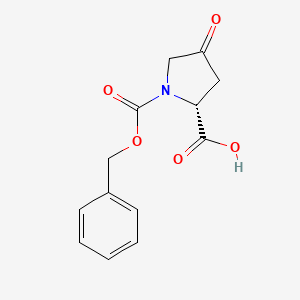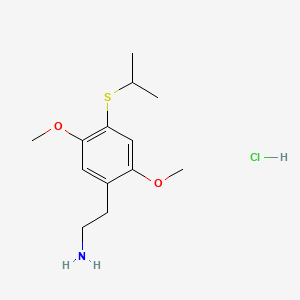![molecular formula C18H11Cl2NO B589993 (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoy Chloride CAS No. 1021946-05-3](/img/structure/B589993.png)
(E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoy Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoy Chloride is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Preparation Methods
The preparation of (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoy Chloride involves several synthetic routes. One of the key methods includes the synthesis of E-3-[2-(7-chloro-2-quinolinyl)ethenyl]benzaldehyde, which is an intermediate in the preparation of Montelukast sodium . The process involves an improved, scalable, and environmentally friendly manufacturing procedure. The reaction conditions typically include the use of solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.
Chemical Reactions Analysis
(E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoy Chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, the compound can undergo nucleophilic substitution reactions to form different derivatives with potential biological activities .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various quinoline derivatives, which are important in the development of new drugs. In biology and medicine, quinoline derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties . The compound is also used in industrial applications, such as the production of dyes and materials .
Mechanism of Action
The mechanism of action of (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoy Chloride involves its interaction with specific molecular targets and pathwaysFor example, quinoline-based compounds are known to inhibit DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication .
Comparison with Similar Compounds
(E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoy Chloride can be compared with other similar compounds, such as other quinoline derivatives. Some of the similar compounds include quinoline, 2-arylquinoline, and 4-hydroxyquinoline . These compounds share similar structural features and biological activities but may differ in their specific applications and potency. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]benzoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2NO/c19-15-7-5-13-6-9-16(21-17(13)11-15)8-4-12-2-1-3-14(10-12)18(20)22/h1-11H/b8-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJGWOQFSDGYHA-XBXARRHUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)Cl)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(=O)Cl)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











